Norneosildenafil is a synthetic compound classified as a phosphodiesterase type 5 (PDE5) inhibitor. [, ] It is primarily recognized as an unapproved analog of Sildenafil, the active ingredient in Viagra. [, ] Norneosildenafil is often found as an adulterant in natural herbal products marketed for their supposed invigorating effects. [, , ] In a research context, Norneosildenafil serves as a subject of study for analytical techniques like ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS), aiding in its detection and quantification within various matrices. [, , ]
Norneosildenafil is derived from sildenafil through a series of chemical modifications. Its classification as a phosphodiesterase type 5 inhibitor places it within a group of compounds that enhance erectile function by increasing blood flow to the penis through the inhibition of the enzyme phosphodiesterase type 5. This mechanism is crucial for maintaining an erection, as it prevents the breakdown of cyclic guanosine monophosphate, which is essential for vasodilation.
The synthesis of norneosildenafil typically involves several key steps:
For instance, one study outlines a method where norneosildenafil was synthesized using specific reagents under precise conditions to achieve high purity levels suitable for further analysis and application .
Norneosildenafil has a molecular formula of C_17H_18N_4O_3S and a molecular weight of approximately 358.42 g/mol. The structure is characterized by:
X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to confirm the structural details of norneosildenafil .
Norneosildenafil participates in various chemical reactions typical for phosphodiesterase inhibitors:
These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of norneosildenafil .
The mechanism of action for norneosildenafil involves:
Studies have shown that norneosildenafil exhibits similar potency to sildenafil in inhibiting phosphodiesterase type 5 activity .
The physical and chemical properties of norneosildenafil include:
These properties are essential for determining suitable formulations for therapeutic use .
Norneosildenafil has several notable applications:
The evolution of PDE5 inhibitors originates from cardiovascular drug discovery programs in the late 20th century. Initial research focused on zaprinast, an early PDE5 inhibitor investigated for angina treatment during the 1970s-1980s. Zaprinast demonstrated moderate PDE5 inhibition but lacked sufficient potency and selectivity for clinical development [2] [6]. Pfizer's investigation of sildenafil citrate (originally designated UK-92,480) began in 1989 as an antianginal and antihypertensive agent. During phase I clinical trials, researchers observed its pronounced erectogenic effects as a side effect, redirecting development toward erectile dysfunction [1] [3].
Table 1: Key Milestones in Phosphodiesterase Type 5 Inhibitor Development
Time Period | Development Phase | Key Compound | Primary Research Focus |
---|---|---|---|
1970s-1980s | Preclinical | Zaprinast | Angina pectoris treatment |
1989-1992 | Phase I trials | Sildenafil (UK-92,480) | Hypertension and angina management |
1993-1997 | Clinical redirection | Sildenafil | Erectile dysfunction applications |
Post-1998 | Analog development | Tadalafil, Vardenafil | Improved selectivity and pharmacokinetics |
2000s-present | Unapproved analogs | Norneosildenafil, Acetildenafil | Adulteration of sexual enhancement supplements |
The 1998 approval of sildenafil (Viagra®) revolutionized erectile dysfunction treatment and stimulated extensive research into structurally modified analogs. Pharmaceutical companies pursued compounds with enhanced selectivity, faster onset, or prolonged duration. This period yielded FDA-approved agents including vardenafil (2003), tadalafil (2003), and avanafil (2012) [4]. Concurrently, clandestine laboratories began synthesizing structural analogs like norneosildenafil—modified to evade regulatory detection while mimicking sildenafil's pharmacological activity. These compounds infiltrate global markets primarily through adulterated "natural" supplements, representing a persistent challenge for regulatory agencies [5] [10].
Norneosildenafil belongs to the pyrazolopyrimidinone class of PDE5 inhibitors, sharing core structural elements with sildenafil. Its systematic chemical name is 5-[2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, reflecting specific modifications from the parent compound. The molecular formula is C₂₁H₂₈N₆O₄S, with a molecular weight of 460.56 g/mol [6] [10].
The compound features three critical regions governing its pharmacodynamic behavior:
Table 2: Structural Comparison of Sildenafil and Norneosildenafil
Structural Feature | Sildenafil Citrate | Norneosildenafil | Functional Consequence |
---|---|---|---|
Molecular Formula | C₂₂H₃₀N₆O₄S | C₂₁H₂₈N₆O₄S | Reduced molecular mass |
N-Methylpiperazine | Present at sulfonyl group | Replaced by piperazine | Altered basicity and solubility |
Core structure | Pyrazolopyrimidinone | Identical pyrazolopyrimidinone | Maintained cGMP mimicry |
Propyl group | Position 3 of pyrazole | Identical positioning | Unchanged hydrophobic interaction |
The primary structural distinction from sildenafil involves replacement of the 4-methylpiperazine moiety with an unsubstituted piperazine ring. This demethylation reduces molecular weight by 14 Da and decreases lipophilicity (log P reduction of approximately 0.4 units), potentially altering absorption kinetics and protein binding characteristics. Crystallographic studies suggest this modification minimally affects binding geometry within the PDE5 active site, where norneosildenafil maintains key interactions:
Functionally, norneosildenafil operates as competitive PDE5 inhibitor with half-maximal inhibitory concentration (IC₅₀) values estimated at 1-5 nM, comparable to sildenafil's 3.5 nM potency. However, its selectivity profile diverges significantly, showing increased cross-reactivity with phosphodiesterase type 6 (PDE6) in retinal tissues. This reduced selectivity may contribute to visual disturbances observed with adulterated supplement consumption [5] [10].
Norneosildenafil exists within a broader landscape of sildenafil derivatives, including approved pharmaceuticals and clandestinely developed analogs. Analytical differentiation requires advanced techniques due to their structural similarities:
Chromatographic Differentiation:High-performance liquid chromatography (HPLC) analyses show norneosildenafil eluting earlier than sildenafil (retention time shift of ~0.8 minutes under reversed-phase conditions) due to decreased hydrophobicity. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) enables precise identification via accurate mass measurements. Norneosildenafil exhibits a protonated molecular ion ([M+H]⁺) at m/z 461.1922 (theoretical 461.1917), distinct from sildenafil's m/z 475.2074 [5] [10].
Spectroscopic Signatures:Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic differences in the piperazine region. Norneosildenafil's unsubstituted piperazine displays two broad singlets at δ 2.88 (4H) and δ 2.35 (4H) for equivalent methylene protons, contrasting with sildenafil's split signals from the asymmetric N-methylpiperazine (δ 2.15 for N-CH₃, δ 2.76 and δ 2.88 for methylenes). The pyrazole N-CH₃ appears as a singlet near δ 4.14 in both compounds [6].
Binding Affinity Profiles:While direct measurements of norneosildenafil's enzyme inhibition are limited by its unapproved status, extrapolation from structural analogs indicates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7